molecular formula C16H22N2O4S B2596204 Oxiran-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone CAS No. 2411319-25-8

Oxiran-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone

Cat. No. B2596204
M. Wt: 338.42
InChI Key: UPDHOJVMMJEZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain an oxirane (or epoxy) group, a piperazine ring, a sulfonyl group, and a methanone group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential uses in various fields such as pharmaceuticals or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxirane ring, the construction of the piperazine ring, and the introduction of the sulfonyl and methanone groups. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxirane group would consist of a three-membered ring containing two carbon atoms and one oxygen atom. The piperazine ring would be a six-membered ring containing four carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The oxirane group is known to be reactive due to the strain in the three-membered ring. The piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for exposure. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The potential future directions for research on this compound could include exploring its possible applications, studying its reactivity, and developing methods for its synthesis .

properties

IUPAC Name

oxiran-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-12(2)13-3-5-14(6-4-13)23(20,21)18-9-7-17(8-10-18)16(19)15-11-22-15/h3-6,12,15H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDHOJVMMJEZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxirane-2-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.